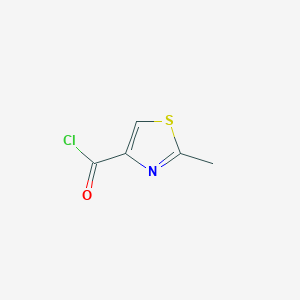

2-Methyl-1,3-thiazole-4-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-thiazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS/c1-3-7-4(2-9-3)5(6)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHORPZFSYQUYDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611173 | |

| Record name | 2-Methyl-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55842-53-0 | |

| Record name | 2-Methyl-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-thiazole-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Methyl-1,3-thiazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the synthesis of 2-Methyl-1,3-thiazole-4-carbonyl chloride, a pivotal intermediate in contemporary drug discovery. The thiazole moiety is a privileged scaffold found in numerous FDA-approved drugs and biologically active agents, valued for its diverse therapeutic applications including anticancer, anti-inflammatory, and antibacterial properties.[1][2] This guide provides a detailed examination of the synthetic pathway, focusing on mechanistic rationale, practical execution, and critical safety considerations.

Strategic Imperative: The Synthetic Blueprint

The most reliable and commonly employed route to this compound begins with a readily available precursor, ethyl 2-methyl-1,3-thiazole-4-carboxylate.[3] This starting material is typically synthesized via the Hantzsch thiazole synthesis or related methods.[4][5] The transformation to the target acid chloride is efficiently achieved in a two-step sequence:

-

Saponification: The hydrolysis of the ethyl ester to its corresponding carboxylic acid under basic conditions.

-

Chlorination: The conversion of the resulting 2-methyl-1,3-thiazole-4-carboxylic acid to the highly reactive acyl chloride.

This strategic pathway is favored for its high yields, operational simplicity, and scalability.

Sources

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

2-Methyl-1,3-thiazole-4-carbonyl chloride chemical properties

An In-depth Technical Guide to 2-Methyl-1,3-thiazole-4-carbonyl chloride: Synthesis, Reactivity, and Applications

Abstract: This guide provides a comprehensive technical overview of this compound, a heterocyclic acyl chloride of significant interest in medicinal chemistry and drug development. The thiazole nucleus is a privileged scaffold found in numerous clinically approved medications, making its derivatives valuable building blocks for novel therapeutic agents.[1][2] This document details the compound's physicochemical properties, outlines a robust synthetic protocol from its carboxylic acid precursor, explores its characteristic reactivity, and discusses its application as a versatile intermediate. Furthermore, it provides a predictive analysis of its spectroscopic signature and essential guidelines for safe handling and storage.

Core Physicochemical and Structural Properties

This compound is a reactive chemical intermediate whose properties are defined by its core thiazole heterocycle and the highly electrophilic carbonyl chloride functional group. The presence of both nitrogen and sulfur atoms in the thiazole ring imparts unique electronic characteristics that influence its stability and reactivity.[3]

Molecular Structure

The structure consists of a five-membered thiazole ring substituted with a methyl group at position 2 and a carbonyl chloride group at position 4.

Caption: Molecular Structure of this compound.

Chemical Properties and Identifiers

The quantitative data for this compound is sparse in public literature, with most available information pertaining to its hydrochloride salt.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 2-Methylthiazole-4-carbonyl chloride | - |

| CAS Number | 55842-53-0 (Free Base) 917483-72-8 (Hydrochloride Salt) | [4][5] |

| Molecular Formula | C₅H₄ClNOS | - |

| Molecular Weight | 161.61 g/mol (Free Base) 198.07 g/mol (Hydrochloride Salt) | [5] |

| Appearance | Predicted to be a solid or liquid | - |

Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis of this compound involves the conversion of its corresponding carboxylic acid precursor. This transformation leverages standard and well-understood organosulfur chemistry.

Recommended Synthetic Protocol

The conversion of 2-Methyl-1,3-thiazole-4-carboxylic acid (CAS 35272-15-2) to the acyl chloride is efficiently achieved using thionyl chloride (SOCl₂).[6][7]

Reaction: 2-Methyl-1,3-thiazole-4-carboxylic acid + SOCl₂ → this compound + SO₂ (g) + HCl (g)

Step-by-Step Methodology:

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube (or connected to a gas scrubber for HCl and SO₂), add 2-Methyl-1,3-thiazole-4-carboxylic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, ~5-10 eq), which can also serve as the solvent. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.

-

Reaction: Gently heat the mixture to reflux (approx. 76 °C, the boiling point of SOCl₂). The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl). The reaction is typically complete within 2-4 hours.

-

Work-up: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride under reduced pressure (vacuum distillation). This step should be performed in a well-ventilated fume hood.

-

Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation.

Causality and Mechanistic Rationale

The choice of thionyl chloride is deliberate and effective. The carboxylic acid's hydroxyl group is a poor leaving group. Thionyl chloride converts this -OH group into a chlorosulfite intermediate, which is an excellent leaving group.[6] The subsequent nucleophilic attack by the chloride ion (generated from SOCl₂) on the carbonyl carbon proceeds via a classic nucleophilic acyl substitution mechanism. The thermodynamic driving force for this reaction is strong, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction medium, shifting the equilibrium toward the product side according to Le Châtelier's principle.[7]

Caption: Workflow for the Synthesis of this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is anchored in the high reactivity of the acyl chloride functional group.[1] It serves as a potent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.

Key Reactions: Amidation and Esterification

This compound is an ideal starting material for the synthesis of corresponding amides and esters, which are common functional groups in biologically active molecules.[8]

-

Amide Formation: Reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct yields 2-methyl-1,3-thiazole-4-carboxamides.

-

Ester Formation: Reaction with alcohols, often in the presence of a base, produces 2-methyl-1,3-thiazole-4-carboxylates.

This reactivity allows for the rapid generation of a library of diverse thiazole derivatives by varying the amine or alcohol component. This strategy is central to lead generation and optimization in modern drug discovery programs.[2]

Caption: Key Reactivity Pathways for Library Synthesis.

Predictive Spectroscopic Characterization

| Technique | Predicted Signature | Rationale |

| ¹H NMR | δ ~2.8 ppm (s, 3H): Methyl protons (-CH₃). δ ~8.5-9.0 ppm (s, 1H): Thiazole ring proton at C5. | The methyl group is in a typical region for a methyl on an aromatic ring. The C5 proton is deshielded by the electronegative N and S atoms and the adjacent electron-withdrawing carbonyl group, pushing it significantly downfield. |

| ¹³C NMR | δ ~19-23 ppm: Methyl carbon (-CH₃). δ ~145-155 ppm: Thiazole C4 (attached to COCl). δ ~150-160 ppm: Thiazole C5. δ ~165-175 ppm: Thiazole C2 (attached to CH₃). δ ~160-165 ppm: Carbonyl carbon (-COCl). | The chemical shifts are influenced by the heteroatoms and substituents. The carbonyl carbon of an acyl chloride is typically found in this downfield region. |

| IR Spectroscopy | ~1750-1790 cm⁻¹ (strong): C=O stretch of the acyl chloride. ~1500-1600 cm⁻¹: C=N and C=C stretching of the thiazole ring. ~2900-3000 cm⁻¹: C-H stretching of the methyl group. | The carbonyl stretch of an acyl chloride is characteristically at a higher wavenumber than that of other carbonyl compounds due to the inductive effect of the chlorine atom. |

Safety, Handling, and Storage

As with all acyl chlorides, this compound must be handled with extreme caution due to its reactivity and corrosive nature.

| Aspect | Guideline |

| Hazards | Corrosive: Causes severe skin burns and eye damage. Water Reactive: Reacts violently with water, moisture, and protic solvents to release corrosive HCl gas. Respiratory Irritant: Vapors and the HCl byproduct are highly irritating to the respiratory tract. |

| Handling | Always handle inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical safety goggles with a face shield. Avoid inhalation of vapors and any contact with skin or eyes. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. The container must be kept under an inert atmosphere (e.g., nitrogen) to prevent degradation from atmospheric moisture. Store away from incompatible materials such as water, alcohols, amines, strong bases, and oxidizing agents. |

| Spills & Disposal | Absorb small spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water or combustible materials for cleanup. Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. |

Conclusion

This compound is a highly valuable, reactive intermediate for organic synthesis. Its utility is derived from the combination of the medicinally significant thiazole core and the versatile acyl chloride handle. Through straightforward synthesis and predictable reactivity, it provides chemists in pharmaceutical and agrochemical research with a reliable building block for constructing complex molecular architectures and diverse compound libraries aimed at discovering new biologically active agents. Proper adherence to stringent safety protocols is mandatory when handling this compound.

References

- Smolecule. 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride.

-

ChemWhat. This compound hydrochloride CAS#: 917483-72-8. Available from: [Link]

-

PubChem. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]

-

Slideshare. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Available from: [Link]

-

Wikipedia. Thiazole. Available from: [Link]

-

Chemsrc. CAS#:917483-72-8 | this compound.... Available from: [Link]

-

PMC - PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

- Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.

-

ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. Available from: [Link]

- Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.

-

ScienceDirect. Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. Available from: [Link]

- Google Patents. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.

-

ResearchGate. The Synthesis of 2-Methyl-5-phenacyl-1,3,4-thiadiazoles | Request PDF. Available from: [Link]

-

Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. Available from: [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. CAS#:917483-72-8 | this compound,hydrochloride | Chemsrc [chemsrc.com]

- 5. chemwhat.com [chemwhat.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Buy 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride | 117724-64-8 [smolecule.com]

2-Methyl-1,3-thiazole-4-carbonyl chloride CAS number

An In-Depth Technical Guide to 2-Methyl-1,3-thiazole-4-carbonyl chloride

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in medicinal chemistry and drug development. The document elucidates the compound's chemical identity, detailed synthesis protocols with mechanistic insights, purification strategies, and critical safety considerations. Emphasis is placed on the causality behind experimental choices, presenting a self-validating framework for its preparation and subsequent use. As a highly reactive acylating agent, its utility in the synthesis of diverse amide and ester derivatives is explored, highlighting the significance of the thiazole scaffold in modern pharmacology. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Importance of the Thiazole Moiety

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, particularly hydrogen bonding, make it a cornerstone for designing molecules that target a wide array of biological entities.[1][3] this compound serves as a highly valuable and reactive intermediate, providing a direct gateway to a vast chemical space of thiazole-4-carboxamides and esters. These derivatives are extensively explored for their potential as anticancer, anti-Candida, and c-Met kinase inhibitors, among other therapeutic applications.[3][4]

This guide offers an in-depth examination of the synthesis and application of this key intermediate, grounding theoretical principles in practical, field-proven methodologies.

Chemical Identity and Physicochemical Properties

Precise identification is the foundation of any chemical workflow. The subject of this guide is typically handled as its hydrochloride salt for stability, though the free carbonyl chloride is the reactive species generated for synthesis.

| Property | Data | Source |

| IUPAC Name | This compound hydrochloride | ChemWhat[5] |

| CAS Number | 917483-72-8 | ChemWhat[5] |

| Molecular Formula | C₅H₅Cl₂NOS | ChemWhat[5] |

| Molecular Weight | 198.07 g/mol | ChemWhat[5] |

| Appearance | Typically a solid, color may vary from off-white to beige | General Knowledge |

Note: Properties for the non-salt form may vary. The trifluoromethyl-substituted analog, CAS 117724-64-8, is a beige solid.[6]

Synthesis: From Carboxylic Acid to Reactive Acyl Chloride

The most direct and industrially relevant synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor, 2-methyl-1,3-thiazole-4-carboxylic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.

Causality of Reagent Selection: Thionyl chloride is preferred over other chlorinating agents like oxalyl chloride or phosphorus pentachloride for several reasons:

-

Gaseous Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[7][8] Being gases, they are easily removed from the reaction mixture under reduced pressure or by reflux, driving the equilibrium towards the product according to Le Châtelier's principle.

-

Cleanliness: This facile removal of byproducts simplifies the workup procedure, often yielding a crude product of sufficient purity for subsequent steps without extensive purification.

Reaction Mechanism

The conversion is a classic example of nucleophilic acyl substitution, proceeding through a highly reactive chlorosulfite intermediate. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Activation of the Carboxylic Acid: The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[9][10]

-

Formation of the Chlorosulfite Intermediate: A chloride ion is expelled from the thionyl chloride, and a proton is lost from the hydroxyl group, forming a reactive acyl chlorosulfite intermediate. This step effectively converts the poor leaving group (-OH) into a much better leaving group.[7][9]

-

Nucleophilic Attack by Chloride: The previously expelled chloride ion now acts as a nucleophile, attacking the electrophilic carbonyl carbon.[7][8]

-

Tetrahedral Intermediate Collapse: A tetrahedral intermediate is formed, which subsequently collapses. The stable molecules of sulfur dioxide and another chloride ion (which regenerates HCl) are eliminated, yielding the final acid chloride product.[11]

Field-Proven Experimental Protocol

This protocol is a self-validating system, designed for the synthesis and subsequent isolation of the target compound. The procedure is adapted from a well-established synthesis of a structurally similar thiazole carbonyl chloride.[12]

Objective: To synthesize this compound from 2-methyl-1,3-thiazole-4-carboxylic acid.

Materials:

-

2-methyl-1,3-thiazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (optional, as solvent)

-

Round-bottom flask with reflux condenser and drying tube (CaCl₂)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reactor Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a calcium chloride drying tube to protect the reaction from atmospheric moisture. All glassware must be rigorously dried in an oven prior to use, as acyl chlorides and thionyl chloride react violently with water.[13]

-

Charging the Reactor: To the flask, add 2-methyl-1,3-thiazole-4-carboxylic acid (1 equivalent).

-

Reagent Addition: Under a fume hood, carefully add an excess of thionyl chloride (approximately 5-10 equivalents). The excess thionyl chloride serves as both the reagent and the solvent. Alternatively, the reaction can be run in an inert solvent like anhydrous toluene.

-

Reaction Execution: Heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) with gentle stirring. Monitor the reaction progress; typically, the reaction is complete within 2-4 hours. Completion is often indicated by the cessation of gas evolution (SO₂ and HCl) and the dissolution of the starting solid carboxylic acid.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Crucial Insight: This step must be performed with an appropriate trap (e.g., a sodium hydroxide solution) to neutralize the corrosive and toxic thionyl chloride vapors.

-

The resulting residue is the crude this compound. For many applications, this crude material is of sufficient purity to be used directly in the next step.

-

-

Purification (Optional): If higher purity is required, the crude product can be purified by vacuum distillation. However, due to the thermal sensitivity of many acyl chlorides, this should be done with care at the lowest possible temperature.

Reactivity and Synthetic Applications

The synthetic value of this compound lies in the high electrophilicity of its carbonyl carbon, making it an excellent acylating agent. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

-

Amide Formation: Reaction with primary or secondary amines yields therapeutically relevant thiazole-4-carboxamides. This is one of the most common applications in drug discovery.[3][14]

-

Ester Formation: Reaction with alcohols or phenols produces corresponding esters.

-

Ketone Synthesis: Friedel-Crafts acylation of aromatic compounds can be achieved in the presence of a Lewis acid catalyst.

Safety and Handling

As a reactive acyl chloride, this compound presents significant hazards and must be handled with appropriate precautions in a controlled laboratory environment.

-

Corrosivity: It is highly corrosive and causes severe skin burns and eye damage.[13][15] Contact with moisture (including humidity in the air or on tissues) will hydrolyze it to the corresponding carboxylic acid and corrosive HCl gas.

-

Inhalation: May cause respiratory irritation.[16][17] All manipulations must be conducted in a well-ventilated chemical fume hood.[15][16]

-

Reactivity: Reacts violently with water, alcohols, and bases.[13]

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.[16]

-

Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile or neoprene).[15]

-

Body Protection: A lab coat and appropriate protective clothing.[16]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like water, bases, and alcohols.[16][17]

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its straightforward synthesis from the corresponding carboxylic acid, coupled with its high reactivity as an acylating agent, provides efficient access to a broad spectrum of thiazole derivatives. A thorough understanding of its synthesis mechanism, handling requirements, and reactivity profile, as detailed in this guide, empowers researchers to safely and effectively utilize this compound in the pursuit of novel therapeutic agents and advanced materials.

References

-

Title: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides Source: Master Organic Chemistry URL: [Link]

-

Title: SOCl2 Reaction with Carboxylic Acids Source: Chemistry Steps URL: [Link]

-

Title: 22.9 Reactions of Carboxylic Acids Source: Chemistry LibreTexts URL: [Link]

-

Title: The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Source: Henry Rzepa's Blog URL: [Link]

-

Title: Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) Source: YouTube URL: [Link]

-

Title: this compound hydrochloride CAS#: 917483-72-8 Source: ChemWhat URL: [Link]

-

Title: 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | C6H3ClF3NOS | CID 14601081 Source: PubChem URL: [Link]

-

Title: Synthesis of 2-methyl-4-trifluoromethylthiazole-5-carbonyl chloride Source: PrepChem.com URL: [Link]

-

Title: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Thiazole, 2-methyl- Source: NIST WebBook URL: [Link]

-

Title: Overview of the Chemistry of 2-Thiazolines Source: ACS Publications URL: [Link]

- Title: SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF Source: Google Patents URL

-

Title: Conversion of carboxylic acids to acid chlorides Source: Chemistry LibreTexts URL: [Link]

- Title: Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid Source: Google Patents URL

-

Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: National Institutes of Health (PMC) URL: [Link]

-

Title: 17.07: Conversion of carboxylic acids to acid chlorides Source: Chemistry LibreTexts URL: [Link]

-

Title: Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents Source: MDPI URL: [Link]

-

Title: Application and synthesis of thiazole ring in clinically approved drugs Source: ResearchGate URL: [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 2-Methyl-4-trifluoromethyl-thiazole-5-carbonyl chloride | 117724-64-8 [sigmaaldrich.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 12. prepchem.com [prepchem.com]

- 13. fishersci.com [fishersci.com]

- 14. Buy 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride | 117724-64-8 [smolecule.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. aksci.com [aksci.com]

- 17. aksci.com [aksci.com]

An In-Depth Technical Guide to the Starting Materials for 2-Methylthiazole Synthesis

Abstract: 2-Methylthiazole is a foundational heterocyclic compound, serving as a critical building block in pharmaceuticals, agrochemicals, and flavor chemistry.[1] Its synthesis is a matter of significant interest for researchers and process chemists aiming for efficiency, scalability, and purity. This guide provides an in-depth analysis of the primary synthetic routes to 2-methylthiazole, with a core focus on the selection and rationale of starting materials. We will dissect the classic Hantzsch thiazole synthesis, evaluate alternative pathways, and offer field-proven insights to guide experimental design and optimization.

Introduction: The Strategic Importance of the 2-Methylthiazole Core

The thiazole ring, particularly when substituted with a methyl group at the C2 position, is a privileged scaffold in medicinal chemistry and material science.[1][2] It is a key component in numerous biologically active molecules, including anti-tubercular agents and various drugs targeting inflammation and cancer.[2][3] In the flavor and fragrance industry, 2-methylthiazole is valued for its savory, nutty aroma, making it a vital additive in food production.[1] The efficacy and cost-effectiveness of producing these high-value downstream products are directly dependent on the intelligent selection of a synthetic pathway, which begins with a fundamental understanding of the available starting materials.

Foundational Synthetic Strategies: A Comparative Overview

While several methods exist for constructing the thiazole ring, the Hantzsch synthesis remains the most prevalent and industrially significant route for producing 2-methylthiazole and its derivatives.[4][5][6] Alternative methods, such as the Cook-Heilbron synthesis, offer access to different substitution patterns but are generally less direct for this specific target.[7][8]

The choice of synthesis is a critical decision point, dictated by factors such as starting material availability, desired scale, and safety considerations. The following table provides a high-level comparison of the principal synthetic approaches.

| Synthetic Route | Core Starting Materials | Key Reagents & Conditions | Typical Yields | Advantages | Disadvantages |

| Hantzsch Synthesis | α-Haloketone (e.g., Chloroacetone), Thioamide (Thioacetamide) | Base or acid catalysis, often in a protic solvent (e.g., ethanol, water). Reflux temperatures. | 70-90% | High yields, reliable, well-documented, straightforward.[5] | Use of lachrymatory and toxic α-haloketones.[9] Potential for side reactions.[10] |

| Tcherniac's Synthesis | α-Thiocyanoketones | Acid-catalyzed hydrolysis and cyclization. | Variable | Access to 2-substituted thiazoles.[2] | Requires preparation of the α-thiocyanoketone precursor. |

| Cook-Heilbron Synthesis | α-Aminonitriles, Carbon Disulfide/Dithioacids | Mild, often room temperature conditions.[7][8] | Good | Synthesizes 5-aminothiazoles, not directly 2-methylthiazole.[7][8] | Multi-step process to reach the target molecule. |

The Hantzsch Thioazole Synthesis: The Principal Route to 2-Methylthiazole

First described by Arthur Hantzsch in 1887, this reaction involves the condensation of an α-haloketone with a thioamide.[6] For the synthesis of 2-methylthiazole, the specific reactants are chloroacetone and thioacetamide .[11] This method is valued for its high yields and operational simplicity.[5]

Mechanistic Underpinnings & Causality

The reaction proceeds through a well-understood, multi-step pathway that dictates the choice of reagents and conditions.[5][6]

-

Nucleophilic Attack (SN2 Reaction): The sulfur atom of thioacetamide, being a potent nucleophile, attacks the electrophilic carbon of chloroacetone, displacing the chloride ion. This initial condensation forms an S-alkylated intermediate.

-

Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. This step forms the five-membered ring characteristic of the thiazole core.

-

Dehydration: The resulting cyclic intermediate, a thiazoline derivative, readily undergoes acid or base-catalyzed dehydration to form the stable, aromatic thiazole ring.

Understanding this mechanism explains the experimental choices. The use of a polar, protic solvent like ethanol or water helps to solvate the ionic intermediates. The reaction is often heated to reflux to provide the necessary activation energy for the cyclization and dehydration steps.[12]

Critical Starting Materials & Reagent Selection

-

α-Halocarbonyl Component: Chloroacetone (CH₃COCH₂Cl)

-

Functionality: Provides the C4, C5, and the attached methyl group of the final thiazole ring. The chlorine atom serves as a leaving group, and the ketone provides the electrophilic site for ring closure.

-

Purity & Handling: Commercial chloroacetone should be distilled before use to remove impurities that can lead to tar formation and side reactions.[10][12] It is a potent lachrymator and toxic, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9]

-

-

**Thioamide Component: Thioacetamide (CH₃CSNH₂) **

-

Functionality: This reagent provides the S1, C2, N3 atoms, and the C2-methyl group of the target molecule.

-

Expert Insight: The quality of thioacetamide is paramount. The presence of acetamide as an impurity can lead to the formation of the corresponding oxazole as a significant byproduct, complicating purification.[10] It is advisable to use high-purity or freshly prepared thioacetamide.

-

Visualizing the Hantzsch Workflow

The following diagram illustrates the logical flow of the Hantzsch synthesis for 2-methylthiazole.

Caption: Workflow for the Hantzsch synthesis of 2-methylthiazole.

Validated Experimental Protocol: Hantzsch Synthesis

This protocol is adapted from established procedures and is designed for laboratory-scale synthesis.[12]

Materials:

-

Thiourea: 76 g (1.0 mole) - Note: While the target is 2-methylthiazole from thioacetamide, many classic procedures use thiourea to yield 2-amino-4-methylthiazole, which can then be further modified. For a direct route, thioacetamide would be substituted.[12] For this example, we follow the well-documented procedure with thiourea.

-

Chloroacetone: 92.5 g (1.0 mole)

-

Water: 200 mL

-

Sodium Hydroxide (solid): 200 g

-

Diethyl Ether

Procedure:

-

Setup: Equip a 500-mL round-bottom flask with a reflux condenser, mechanical stirrer, and a dropping funnel.

-

Initial Charge: Suspend thiourea (or thioacetamide) in 200 mL of water in the flask.

-

Addition: Begin stirring and add chloroacetone dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the starting material will dissolve.[12]

-

Reflux: Once the addition is complete, heat the resulting yellow solution to reflux for two hours.

-

Workup: Cool the reaction mixture in an ice bath. While stirring, carefully and slowly add solid sodium hydroxide. Maintain cooling to manage the exotherm.

-

Extraction: An oily layer of the product will separate. Transfer the entire mixture to a separatory funnel and separate the layers. Extract the aqueous layer three times with diethyl ether.

-

Drying and Purification: Combine the original oily layer with the ether extracts. Dry the solution over solid sodium hydroxide. Filter to remove any tars, and remove the ether via rotary evaporation. The crude product can then be purified by vacuum distillation.

Strategic Synthesis Selection

Choosing the right starting materials and synthetic route is a balance of scientific needs and practical constraints. The following decision-making diagram can guide researchers.

Caption: Decision tree for selecting a 2-methylthiazole synthetic route.

Conclusion

The synthesis of 2-methylthiazole is most reliably achieved via the Hantzsch thiazole synthesis, a robust and high-yielding method. The critical starting materials for this pathway are an α-haloketone, specifically chloroacetone, and a thioamide, thioacetamide. The success of the synthesis hinges on the purity of these reagents and careful control of reaction conditions to mitigate side reactions. While alternative routes exist, they are generally less direct for this specific target but offer valuable options for producing differently substituted thiazole analogs. For researchers and drug development professionals, a thorough understanding of the mechanistic basis for starting material selection is the cornerstone of efficient and successful synthesis.

References

-

Cook–Heilbron thiazole synthesis. (n.d.). In Wikipedia. Retrieved January 17, 2026. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved January 17, 2026. [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). National Center for Biotechnology Information. [Link]

-

Thiazole is an aromatic five membered heterocyclic compound. (n.d.). CUTM Courseware. Retrieved January 17, 2026. [Link]

-

Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism. (2022). YouTube. [Link]

- Hollis, A. H., & Srouji, G. H. (1995). Process for the preparation of 2-methylthiazole-5-carboxylates. U.S.

-

2,4-Dimethylthiazole. (n.d.). Organic Syntheses. Retrieved January 17, 2026. [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 17, 2026. [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1982). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 17, 2026. [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026. [Link]

-

2-amino-4-methylthiazole. (n.d.). Organic Syntheses. Retrieved January 17, 2026. [Link]

- Method for preparing 2-chloropropionaldehyde and use of the same. (2001).

-

Improved process for the preparation of 2-methylthiazole-5-carboxylates. (1995). European Patent Office. [Link]

-

A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (2012). ResearchGate. [Link]

-

2-methyl thiazole. (n.d.). The Good Scents Company. Retrieved January 17, 2026. [Link]

-

The common synthetic routes for 2‐substituted benzothiazoles. (n.d.). ResearchGate. Retrieved January 17, 2026. [Link]

-

2-Methylthiazole. (n.d.). PubChem. Retrieved January 17, 2026. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 3. 2-Methylthiazole | 3581-87-1 [chemicalbook.com]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. synarchive.com [synarchive.com]

- 7. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

A Senior Application Scientist's Guide to the Reactivity and Application of 2-Methyl-1,3-thiazole-4-carbonyl chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Heterocyclic Acyl Chloride

In the landscape of modern medicinal chemistry and organic synthesis, the 2-methyl-1,3-thiazole scaffold is a privileged structure. Its presence is noted in a multitude of clinically approved drugs, where it contributes to metabolic stability, acts as a hydrogen bond acceptor, and modulates pharmacokinetic properties.[1] The introduction of a carbonyl chloride at the 4-position transforms this stable heterocycle into a highly versatile and reactive building block: 2-Methyl-1,3-thiazole-4-carbonyl chloride.

This guide provides an in-depth exploration of the reactivity of this compound. We will move beyond simple reaction schemes to dissect the underlying electronic and steric factors that govern its behavior. For the practicing scientist, understanding why a reagent behaves as it does is paramount to troubleshooting unforeseen challenges and innovating new synthetic pathways. This document serves as both a theoretical primer and a practical handbook for leveraging the unique chemical properties of this valuable intermediate.

Physicochemical Properties and Handling

Acyl chlorides as a class are characterized by their high reactivity, which necessitates careful handling.[2][3] this compound is no exception. It is a moisture-sensitive solid that will readily hydrolyze upon contact with atmospheric water, liberating hydrochloric acid.[2][4][5] This underscores the need for storage under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere) and the use of dry solvents and glassware during reactions.[4]

Table 1: Physicochemical Data

| Property | Value |

| Molecular Formula | C₅H₄ClNOS |

| Molecular Weight | 161.61 g/mol |

| Appearance | Off-white to yellow solid |

| Primary Hazard | Moisture sensitive, corrosive |

Note: Exact physical properties such as melting point can vary between suppliers. Always refer to the supplier-specific Safety Data Sheet (SDS).

The Electronic Landscape: Understanding the "Why" of Reactivity

The reactivity of this compound is a direct consequence of the interplay between the thiazole ring and the acyl chloride functional group.

-

The Acyl Chloride: The carbonyl carbon is rendered highly electrophilic by the strong inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.[1] The chlorine atom also serves as an excellent leaving group, facilitating nucleophilic acyl substitution, which is the primary reaction pathway for this compound.[2]

-

The Thiazole Ring: The heterocyclic ring itself is electron-deficient, which further enhances the electrophilicity of the attached carbonyl carbon. The nitrogen and sulfur heteroatoms exert a net electron-withdrawing effect on the ring system.

-

The C2-Methyl Group: The methyl group at the 2-position has a modest electron-donating effect through hyperconjugation. This slightly tempers the electron-deficient nature of the ring but does not override the dominant reactivity profile of the acyl chloride.

This electronic arrangement makes the carbonyl carbon a prime target for a wide array of nucleophiles, forming the basis of its synthetic utility.

Core Reactivity: A Workhorse for Acylation

The principal value of this compound lies in its ability to readily participate in nucleophilic acyl substitution reactions. This allows for the efficient construction of amides, esters, and other carboxylic acid derivatives, which are fundamental linkages in pharmaceutical compounds.

Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The reaction between an acyl chloride and a primary or secondary amine is one of the most robust and widely used methods for forming amide bonds.[6] This transformation is critical in drug development for linking molecular fragments.

The reaction proceeds via a tetrahedral intermediate, followed by the expulsion of the chloride leaving group.[7][8] A stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically required to scavenge the HCl generated during the reaction.

Diagram 1: General Workflow for Nucleophilic Acyl Substitution

This diagram illustrates the central role of this compound as a precursor for generating key functional groups.

Caption: Workflow of key reactions involving the title compound.

Ester Formation

The reaction with alcohols (alcoholysis) yields the corresponding esters. While this reaction can proceed without a catalyst, it is often slower than amidation. The inclusion of a base like pyridine or TEA is common to neutralize the HCl byproduct and accelerate the reaction. For less reactive alcohols, the use of a catalyst like 4-dimethylaminopyridine (DMAP) may be beneficial.[9]

Hydrolysis: An Inevitable Side Reaction

As previously mentioned, this compound reacts vigorously with water to form the parent 2-methyl-1,3-thiazole-4-carboxylic acid.[1] While this is typically an undesirable side reaction during storage or amide/ester synthesis, it is also the definitive quenching step for any unreacted acyl chloride during aqueous workup procedures.

Table 2: Summary of Key Reactions and Conditions

| Reaction | Nucleophile | Typical Conditions | Product |

| Amidation | Primary/Secondary Amine | Aprotic solvent (DCM, THF), Base (TEA, DIPEA), 0 °C to RT | Carboxamide |

| Esterification | Alcohol/Phenol | Aprotic solvent (DCM, THF), Base (Pyridine, TEA), RT | Ester |

| Hydrolysis | Water | Vigorous, often spontaneous with ambient moisture | Carboxylic Acid |

Detailed Experimental Protocol: Synthesis of a Thiazole Carboxamide

This protocol provides a trusted, self-validating methodology for a common amidation reaction. The causality behind each step is explained to provide field-proven insight.

Objective: To synthesize N-benzyl-2-methyl-1,3-thiazole-4-carboxamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Inert Atmosphere Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Causality: This prevents premature hydrolysis of the acyl chloride by atmospheric moisture.

-

Reagent Dissolution: Dissolve benzylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM under the inert atmosphere. Cool the solution to 0 °C using an ice bath. Causality: Using a slight excess of the amine ensures complete consumption of the limiting acyl chloride. TEA acts as an HCl scavenger. Cooling the reaction mitigates the exothermicity of the acylation.

-

Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a separate flask in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes. Causality: Slow, dropwise addition maintains temperature control and prevents the formation of side products.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acyl chloride is consumed.

-

Aqueous Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and finally brine. Causality: The HCl wash removes excess amine and TEA. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash removes residual water from the organic layer.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure amide product.

Diagram 2: Mechanism of Amide Formation

This diagram details the step-wise nucleophilic acyl substitution mechanism.

Caption: Mechanism for base-mediated amide bond formation.

Applications in Drug Discovery: A Case Study

The utility of this compound is not merely academic. It serves as a key building block in the synthesis of complex, biologically active molecules. For instance, derivatives of this scaffold have been explored in the development of various therapeutic agents. A notable example is its use in synthesizing analogues of MEL-5, which are investigated for their potential biological activities. The ability to readily form amide bonds allows for the systematic exploration of the structure-activity relationship (SAR) by coupling the thiazole core with a diverse library of amines.

Conclusion

This compound is a powerful and versatile reagent for the modern synthetic chemist. Its high reactivity, governed by the electrophilic nature of the acyl chloride functional group, makes it an ideal precursor for the synthesis of amides and esters. By understanding the principles of its reactivity and adhering to proper handling techniques, researchers can effectively leverage this building block to construct complex molecular architectures, accelerating the pace of drug discovery and development.

References

-

Catalytic Amidation. (n.d.). Catalytic Amidation Reactions. Retrieved January 17, 2026, from [Link]

-

Acid chlorides. (n.d.). Fiveable. Retrieved January 17, 2026, from [Link]

-

Acyl chlorides stability. (2020, October 26). Sciencemadness Discussion Board. Retrieved January 17, 2026, from [Link]

-

An introduction to acyl chlorides (acid chlorides). (n.d.). Chemguide. Retrieved January 17, 2026, from [Link]

-

Amide formation from acyl chloride. (2010, October 21). Khan Academy. Retrieved January 17, 2026, from [Link]

-

Synthesis, Nomenclature, and Properties Of The Amide Functional Group. (2018, February 28). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Synthesis of 2-methyl-4-trifluoromethylthiazole-5-carbonyl chloride. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Khan Academy [khanacademy.org]

- 8. youtube.com [youtube.com]

- 9. Ester synthesis by esterification [organic-chemistry.org]

An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-1,3-thiazole-4-carbonyl chloride

Foreword: The Analytical Imperative in Heterocyclic Chemistry

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of innovation. Among these, thiazole derivatives are of paramount importance, serving as key scaffolds in a multitude of pharmacologically active agents. 2-Methyl-1,3-thiazole-4-carbonyl chloride is a highly reactive and valuable intermediate, enabling the facile introduction of the 2-methylthiazole-4-carboxamide moiety into target molecules. Its utility, however, is predicated on an unambiguous confirmation of its structure. As a reactive acyl chloride, it is prone to hydrolysis and other side reactions, making rigorous analytical verification not just a procedural formality, but a critical gatekeeper for synthetic success.

This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound. We will move beyond a simple recitation of techniques, instead delving into the causal logic behind the analytical workflow, interpreting the spectral data in a synergistic manner, and establishing a self-validating system of protocols to ensure the highest degree of scientific integrity.

The Synthetic Context: From Carboxylic Acid to Acyl Chloride

Understanding the origin of a molecule provides the initial hypothesis for its structure. This compound is most commonly synthesized from its corresponding carboxylic acid precursor, 2-Methyl-1,3-thiazole-4-carboxylic acid[1][2], via reaction with a chlorinating agent, typically thionyl chloride (SOCl₂).

The mechanism of this reaction is a classic nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is converted into a superior leaving group.[3][4] The reaction proceeds through a highly reactive chlorosulfite intermediate, which then collapses upon nucleophilic attack by a chloride ion to yield the final acyl chloride, along with gaseous byproducts (SO₂ and HCl) that drive the reaction to completion.[5][6]

Caption: The synergistic workflow for structure elucidation.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Causality: IR spectroscopy is the ideal first step. It provides rapid and definitive evidence for the presence or absence of key functional groups. Our primary objective is to confirm the successful conversion of the carboxylic acid to the acyl chloride. This is achieved by identifying the characteristic carbonyl (C=O) stretch of the acyl chloride and confirming the disappearance of the broad hydroxyl (-OH) stretch of the starting material.

Expected Absorptions:

-

C=O Stretch (Acyl Chloride): A strong, sharp absorption band is expected at a high frequency, typically around 1785-1815 cm⁻¹ . [7]The electronegativity of the chlorine atom attached to the carbonyl carbon shortens and strengthens the C=O bond, shifting its absorption to a higher wavenumber compared to ketones or carboxylic acids.

-

Thiazole Ring Stretches: A series of bands between 1400-1650 cm⁻¹ corresponding to C=N and C=C stretching vibrations within the thiazole ring are expected. [8][9]* C-H Stretches: Aromatic C-H stretches from the thiazole ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

-

Absence of O-H Stretch: Critically, the broad absorption band from ~2500-3300 cm⁻¹, characteristic of the carboxylic acid O-H group, must be absent in the final product spectrum.

| Functional Group | Expected Absorption (cm⁻¹) | Significance |

| Acyl Chloride (C=O) | ~1800 | Confirms presence of the target functional group. [7] |

| Thiazole Ring (C=N, C=C) | 1400 - 1650 | Confirms the integrity of the heterocyclic core. [8] |

| Carboxylic Acid (O-H) | 2500 - 3300 | Must be absent to confirm complete reaction. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small, neat (solvent-free) sample of the purified solid or liquid product directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal.

-

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample scan against the background.

-

Data Analysis: Process the resulting spectrum to identify the wavenumbers of key absorption peaks and compare them against expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Causality: While IR confirms the functional groups, NMR spectroscopy elucidates the precise connectivity of the atoms, providing a detailed map of the carbon-hydrogen framework. [10]For this compound, we expect a simple yet highly informative set of signals in both ¹H and ¹³C NMR spectra.

¹H NMR Analysis: The structure predicts two distinct proton environments: the methyl group protons and the lone proton on the thiazole ring.

-

Methyl Protons (-CH₃): A singlet integrating to 3 protons is expected around δ 2.7-2.8 ppm . This signal appears as a singlet because there are no adjacent protons to cause splitting. Its chemical shift is influenced by its attachment to the electron-deficient thiazole ring.

-

Thiazole Proton (H-5): A singlet integrating to 1 proton is expected at a significantly downfield position, around δ 8.5-8.8 ppm . The proton at the 5-position of a thiazole ring is deshielded by the ring's aromatic character and the electron-withdrawing nature of the adjacent sulfur atom and the carbonyl group at the 4-position. For comparison, the H-5 proton in 2-methylthiazole appears around 7.0-7.8 ppm. [11][12] ¹³C NMR Analysis: The molecule has five unique carbon atoms, each of which should produce a distinct signal.

-

Carbonyl Carbon (-COCl): This carbon is highly deshielded due to its bonding with two electronegative atoms (O and Cl) and is expected to appear far downfield, around δ 160-165 ppm . * Thiazole Carbons (C2, C4, C5): These carbons will resonate in the aromatic/heteroaromatic region. Based on known thiazole derivatives,[13] the following approximate shifts are predicted:

-

C2: ~δ 168-172 ppm (adjacent to two heteroatoms, N and S, and bearing the methyl group).

-

C4: ~δ 145-150 ppm (attached to the electron-withdrawing carbonyl group).

-

C5: ~δ 130-135 ppm (the sole carbon bearing a hydrogen).

-

-

Methyl Carbon (-CH₃): This aliphatic carbon will appear in the upfield region, typically around δ 18-22 ppm .

| Nucleus | Assignment | Expected ¹H Shift (δ, ppm) | Expected ¹³C Shift (δ, ppm) | Key Information |

| Protons | -CH₃ | ~2.7 (s, 3H) | - | Confirms methyl group. |

| H-5 | ~8.6 (s, 1H) | - | Confirms substitution pattern. | |

| Carbons | -COCl | - | ~162 | Confirms acyl chloride. |

| C2 | - | ~170 | Thiazole ring integrity. | |

| C4 | - | ~148 | Thiazole ring integrity. | |

| C5 | - | ~132 | Thiazole ring integrity. | |

| -CH₃ | - | ~20 | Confirms methyl group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a good choice as the compound is expected to be soluble and the solvent residual peak (δ 7.26 ppm) does not interfere with sample signals.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming to obtain sharp peaks. Integrate the signals to determine the relative proton counts.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Assign the peaks based on their chemical shift, integration (for ¹H), and multiplicity.

Mass Spectrometry (MS): The Molecular Weight and Formula Confirmation

Causality: Mass spectrometry provides the final, definitive pieces of evidence: the molecular weight of the compound and confirmation of its elemental composition, particularly the presence of chlorine. [14] Molecular Formula: C₅H₄ClNOS Molecular Weight:

-

Using ³⁵Cl: 5(12.01) + 4(1.01) + 1(35.45) + 1(14.01) + 1(16.00) + 1(32.07) = 177.59 g/mol

-

Using ³⁷Cl: 5(12.01) + 4(1.01) + 1(36.97) + 1(14.01) + 1(16.00) + 1(32.07) = 179.59 g/mol

Expected Spectral Features:

-

Molecular Ion Peak (M⁺): The spectrum will show a cluster of peaks for the molecular ion. The most intense peak in this cluster will be at m/z = 177, corresponding to the molecule containing the ³⁵Cl isotope.

-

Isotope Peak (M+2): A second peak will appear at m/z = 179, corresponding to the molecule containing the ³⁷Cl isotope. Due to the natural abundance of chlorine isotopes (~75.8% ³⁵Cl and ~24.2% ³⁷Cl), the M+2 peak will have an intensity of approximately one-third (3:1 ratio) that of the M⁺ peak. [14]This isotopic signature is a hallmark confirmation of a monochlorinated compound.

-

Key Fragmentation: Acyl chlorides are prone to fragmentation via the loss of the chlorine radical to form a highly stable acylium ion.

-

[M-Cl]⁺: A prominent peak is expected at m/z = 142 (177 - 35). This fragment corresponds to the [2-Methyl-1,3-thiazole-4-carbonyl]⁺ cation.

-

Caption: Primary fragmentation pathway for the target molecule in MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or GC-MS interface.

-

Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source to generate the molecular ion and fragments.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which plots relative abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak and its M+2 isotope peak to confirm the molecular weight and the presence of chlorine. Analyze the major fragment ions to corroborate the proposed structure.

Data Synthesis: The Conclusive Structural Argument

The individual data sets from IR, NMR, and MS, when woven together, form an unassailable argument for the structure of this compound.

-

The IR spectrum confirms the conversion of the carboxylic acid to an acyl chloride via the appearance of a C=O stretch at ~1800 cm⁻¹ and the disappearance of the O-H band. [7]* The ¹H and ¹³C NMR spectra precisely map the molecule's skeleton, confirming the 2,4-disubstitution pattern on the thiazole ring and the presence of both the methyl and carbonyl chloride groups at their respective positions.

-

The mass spectrum provides the final seal of approval, confirming the molecular weight (177.59 g/mol ) and the elemental formula through the characteristic 3:1 M⁺/M+2 isotope pattern for chlorine. [14]The observation of the [M-Cl]⁺ fragment at m/z 142 further solidifies the acyl chloride assignment.

Purity and Stability: A Note for the Practitioner

Given the high reactivity of acyl chlorides, assessing purity is as important as confirming structure. They are highly susceptible to hydrolysis back to the carboxylic acid.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) can be used, but the sample's reactivity poses a challenge. A common strategy involves derivatization, where the acyl chloride is reacted with a stable, UV-active nucleophile (like an aniline or phenylhydrazine derivative) prior to analysis. [15]This creates a stable derivative that can be easily quantified.

-

Handling and Storage: this compound should be handled under anhydrous (moisture-free) conditions, preferably in an inert atmosphere (e.g., nitrogen or argon), and stored in a tightly sealed container in a desiccator to prevent degradation.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

-

Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

-

Canadian Science Publishing. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Retrieved from [Link]

-

MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopic Analysis of Acyl Chlorides. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed IR spectrum of thiazole (1) isolated in a solid argon matrix. Retrieved from [Link]

-

ResearchGate. (2025). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]

-

Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]

-

PubMed. (2017). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Chloro-4-methyl-thiazole. Retrieved from [Link]

-

Save My Exams. (2026). Test for Acyl Chlorides. Retrieved from [Link]

-

ACS Publications. (1957). Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride. Analytical Chemistry. Retrieved from [Link]

-

ChemSynthesis. (2025). methyl 2-methyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]

-

Asian Journal of Chemistry. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]

- Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.

-

ResearchGate. (2025). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.

-

NIST. (n.d.). Thiazole, 2-methyl-. NIST WebBook. Retrieved from [Link]

-

NIH. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). Retrieved from [Link]

-

Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Methylthiazol-4-Carboxylsäure 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. fiveable.me [fiveable.me]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. bionmr.unl.edu [bionmr.unl.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-Methylthiazole(3581-87-1) 1H NMR spectrum [chemicalbook.com]

- 13. asianpubs.org [asianpubs.org]

- 14. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role and Risks of a Versatile Building Block

An In-depth Technical Guide to the Safe Handling of 2-Methyl-1,3-thiazole-4-carbonyl chloride

This compound is a heterocyclic acyl chloride, a class of organic compounds prized in medicinal chemistry and drug development. The thiazole ring is a key structural motif found in numerous pharmaceuticals, valued for its diverse biological activities. The acyl chloride functional group makes this compound a highly reactive and versatile intermediate, enabling chemists to readily synthesize a wide array of amides, esters, and other derivatives for screening and development.

However, the very reactivity that makes this compound a valuable synthetic tool also renders it hazardous. Acyl chlorides, as a class, are notoriously reactive towards nucleophiles, including water. This reactivity is the root cause of their primary hazards: corrosivity and the liberation of toxic gas upon contact with moisture. This guide provides a comprehensive framework for researchers and drug development professionals to understand and mitigate the risks associated with this compound, ensuring its safe and effective use in the laboratory.

Section 1: Hazard Identification and Classification

Understanding the specific hazards is the foundation of safe handling. Like many of its class, this compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. Its primary dangers stem from its corrosive nature and its violent reaction with water.

The core mechanism of its hazard is hydrolysis. When the acyl chloride group comes into contact with water—whether ambient humidity, moisture on the skin, or in the mucous membranes of the respiratory tract—it rapidly hydrolyzes. This reaction produces 2-methyl-1,3-thiazole-4-carboxylic acid and, more critically, hydrogen chloride (HCl) gas.[1]. The generated HCl is a strong acid that is corrosive to skin, eyes, and the respiratory system, and is responsible for the severe burns and irritation associated with exposure.[1][2].

Table 1: GHS Hazard Classification for Thiazole Carbonyl Chlorides

| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement |

|---|---|---|---|---|

| Skin Corrosion/Irritation | Category 1B / 2 | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[1][3][4] / H315: Causes skin irritation.[5] |

| Serious Eye Damage/Irritation | Category 1 / 2A | GHS05 | Danger | H318: Causes serious eye damage.[4] / H319: Causes serious eye irritation.[5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation.[1][2][5] |

| Corrosive to Metals | Category 1 | GHS05 | Warning | H290: May be corrosive to metals.[3][4] |

| Reaction with Water | - | - | Danger | Reacts violently with water, liberating toxic gas (HCl).[1][2] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This begins with robust engineering controls, supplemented by diligent use of appropriate PPE.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.. This is non-negotiable. A fume hood is essential to contain the volatile compound and the HCl gas that evolves from contact with ambient air, protecting the user from respiratory exposure.

Additionally, any laboratory where this compound is used must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1]. These are critical for immediate decontamination in the event of an accidental splash or exposure.

Personal Protective Equipment (PPE): The Essential Barrier

PPE provides the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and account for the severe corrosive nature of the compound.

Table 2: Personal Protective Equipment (PPE) Specifications

| Body Area | Required PPE | Rationale and Specifications |

|---|---|---|

| Eyes/Face | Safety Goggles and a full-face shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required. An 8-inch minimum full-face shield must be worn over the goggles to protect the entire face from splashes.[6]. This combination is mandated by the severe and potentially irreversible eye damage the chemical can cause.[1][4]. |

| Hands | Chemical-resistant gloves | Gloves must be inspected for tears or pinholes before each use. Consult the glove manufacturer's compatibility data for acyl chlorides. After handling, gloves should be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste.[6]. |

| Body | Flame-resistant laboratory coat | A lab coat, fully buttoned, is required to protect skin and personal clothing from minor splashes.[1]. |

| Respiratory | NIOSH/MSHA or EN 149 approved respirator (if necessary) | While all work should be conducted in a fume hood to prevent inhalation, an approved respirator with an appropriate cartridge for acid gases may be necessary for emergency situations or if there is a potential for the ventilation system to fail.[1]. |

Caption: Risk Mitigation Workflow for Handling Acyl Chlorides.

Section 3: Protocols for Safe Handling and Storage

Adherence to strict protocols is essential for preventing accidents and ensuring the integrity of the reagent.

Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items, especially water and other incompatible materials.

-

Aliquotting: Open the container only within the fume hood. Use caution as pressure may have built up from slight decomposition to HCl gas. Handle the container with care.

-

Reaction Setup: When adding the acyl chloride to a reaction, do so slowly and in a controlled manner. If the reaction is with a nucleophile, be aware of the potential for a vigorous or exothermic reaction.

-

Prohibitions: Never eat, drink, or smoke in the laboratory.[3]. Avoid all personal contact with the chemical, including inhalation of vapors.[3].

Storage Protocol

-

Container: Store in the original, tightly-closed container.[1][5]. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.

-

Environment: Store in a cool, dry, and well-ventilated area.[3][5]. The storage location should be a designated corrosives cabinet.

-

Segregation: Crucially, store this compound away from incompatible materials.[1]. Do not store on metal shelves if possible, due to its corrosive nature.[4].

Table 3: Key Incompatible Materials

| Material Class | Specific Examples | Reason for Incompatibility |

|---|---|---|

| Water/Moisture | Water, humid air, hydrated salts | Reacts violently to produce corrosive and toxic hydrogen chloride (HCl) gas.[1]. |

| Strong Bases | Sodium hydroxide, potassium carbonate, amines | Can cause a violent, exothermic neutralization reaction. |

| Strong Oxidizing Agents | Nitrates, perchlorates, nitric acid | Can lead to a vigorous reaction, increasing fire or explosion risk.[1]. |

| Alcohols | Methanol, ethanol | Reacts exothermically to form esters and HCl gas. |

Section 4: Emergency Procedures

In the event of an exposure or spill, a rapid and correct response is vital to minimizing harm.

First Aid Measures

-